REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][Cl:5].[Br-].[Li+].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:20][O:21][CH2:22]OC>>[CH3:20][O:21][CH2:22][O:6][CH:3]([CH2:4][Cl:5])[CH2:2][Cl:1] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
partitioned with 5% aqueous sodium hydrogencarbonate solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Anhydrous magnesium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude title compound (12.44 g)
|
Type
|
DISTILLATION
|
Details
|
The crude title compound was distilled under reduced pressure (15 mmHg, 83° C.)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COCOC(CCl)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |